![molecular formula C6H11ClN2O B3111143 (3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride CAS No. 1820581-34-7](/img/structure/B3111143.png)
(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride
Übersicht
Beschreibung
“(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride” is a chemical compound with the molecular weight of 143.19 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO2/c9-4-7-3-8-1-6(7)2-10-5-7/h6,8-9H,1-5H2/t6-,7-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Physical and Chemical Properties Analysis
This compound has a molecular weight of 143.19 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The synthesis and reactivity of pyrrole-based compounds, including those similar to "(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride," have been extensively studied due to their widespread applications in high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The versatility of pyrrole derivatives in synthesis and their structural relationship with optical properties have made them a focal point of research in materials science and organic chemistry. The chromophore extension in diketopyrrolopyrroles, a related class of compounds, leads to significant changes in both linear and nonlinear optical properties, showcasing the potential for real-world applications (Grzybowski & Gryko, 2015).
Bioactive Pyrrole-based Compounds
Research into pyrrole-based compounds has identified them as crucial in drug discovery programs for their antimicrobial, anticancer, and antiviral activities. The pyrrole ring, a common heterocycle in medicinal chemistry, serves as a pharmacophore in many drugs. This highlights the therapeutic potential of pyrrole derivatives and their role in the development of new treatments (Li Petri et al., 2020).
Supramolecular Chemistry
Pyrrole-based scaffolds, such as calixpyrroles, have garnered attention for their anion-binding properties, differing from regular calixarenes. The unique binding modes of N-confused calix[4]pyrroles (NCCPs) to anions highlight the innovative avenues in supramolecular chemistry for sensor and separation technologies. This research avenue suggests the adaptability of pyrrole derivatives in developing new materials with specific anion-binding capabilities (Anzenbacher et al., 2006).
Biomedical Applications
In the biomedical field, pyrrole-based compounds have been explored for their biocompatibility and potential in medical applications. The study of polyhydroxyalkanoates (PHAs), including derivatives from pyrrole-based structures, emphasizes their suitability for healthcare applications due to their desirable mechanical properties, biocompatibility, and ease of surface modification. This opens up possibilities for their use in diverse medical applications, from drug delivery systems to biodegradable implants (Chai et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of (3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
As research progresses, we will gain a better understanding of how this compound interacts with its targets and the resulting changes .
Pharmacokinetics
These properties will have a significant impact on the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. As more research is conducted, we will gain a better understanding of these effects .
Eigenschaften
IUPAC Name |
2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c9-6-5-3-7-1-4(5)2-8-6;/h4-5,7H,1-3H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNYXYCEXKTZRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC(=O)C2CN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


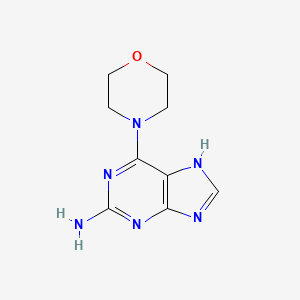
![tert-butyl N-[(1S,4R)-4-hydroxycyclohex-2-en-1-yl]carbamate](/img/structure/B3111085.png)
![5-oxo-5-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]pentanoic acid](/img/structure/B3111089.png)

![rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol](/img/structure/B3111107.png)
![rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one](/img/structure/B3111109.png)
![(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B3111114.png)
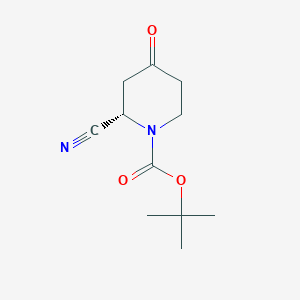
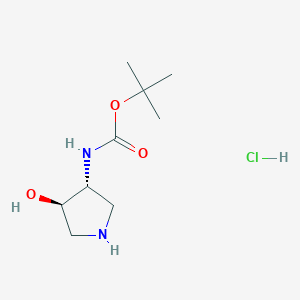
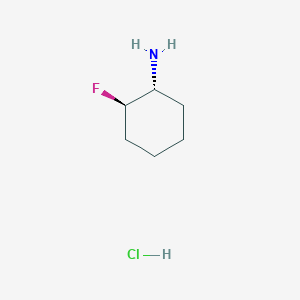
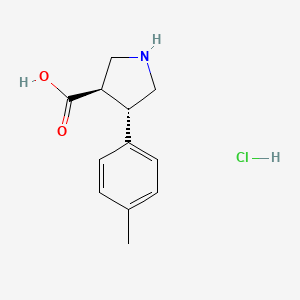

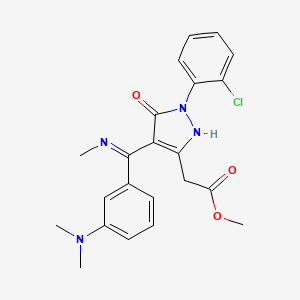
![Methyl 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B3111156.png)
